Silymarin

Description

Silymarin has been reported in Saururus chinensis, Lycium chinense, and other organisms with data available.

Silymarin is a mixture of flavonolignans isolated from the milk thistle plant Silybum marianum. Silymarin may act as an antioxidant, protecting hepatic cells from chemotherapy-related free radical damage. This agent may also promote the growth of new hepatic cells. (NCI04)

A mixture of flavonoids extracted from seeds of the MILK THISTLE, Silybum marianum. It consists primarily of silybin and its isomers, silicristin and silidianin. Silymarin displays antioxidant and membrane stabilizing activity. It protects various tissues and organs against chemical injury, and shows potential as an antihepatoxic agent.

Propriétés

IUPAC Name |

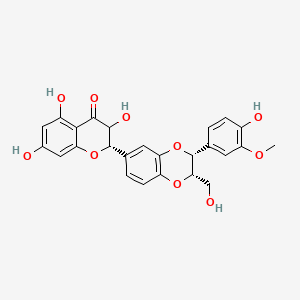

3,5,7-trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydrochromen-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H22O10/c1-32-17-6-11(2-4-14(17)28)24-20(10-26)33-16-5-3-12(7-18(16)34-24)25-23(31)22(30)21-15(29)8-13(27)9-19(21)35-25/h2-9,20,23-29,31H,10H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SEBFKMXJBCUCAI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C2C(OC3=C(O2)C=C(C=C3)C4C(C(=O)C5=C(C=C(C=C5O4)O)O)O)CO)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H22O10 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00860287 |

Source

|

| Record name | 3,5,7-Trihydroxy-2-[3-(4-hydroxy-3-methoxyphenyl)-2-(hydroxymethyl)-2,3-dihydro-1,4-benzodioxin-6-yl]-2,3-dihydro-4H-1-benzopyran-4-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00860287 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

482.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid |

Source

|

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

84604-20-6, 65666-07-1, 36804-17-8, 802918-57-6, 22888-70-6 |

Source

|

| Record name | Silybum marianum, ext. | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.075.700 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silymarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Silybin (mixture of Silybin A and Silybin B) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 802918-57-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Milk Thistle Extract | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8147 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

167 °C |

Source

|

| Record name | Silibinin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0030583 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Silymarin's Mechanism of Action in Hepatocytes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Silymarin, a complex of flavonolignans extracted from the milk thistle plant (Silybum marianum), has been recognized for centuries for its hepatoprotective properties. Its primary active constituent, silibinin, is the subject of extensive research into its therapeutic potential for various liver disorders. This technical guide provides a comprehensive overview of the molecular mechanisms underlying silymarin's action in hepatocytes. It delves into its potent antioxidant, anti-inflammatory, and antifibrotic effects, as well as its role in promoting liver regeneration and maintaining hepatocyte membrane integrity. This document is intended to serve as a detailed resource for researchers, scientists, and professionals involved in drug development, offering insights into the intricate signaling pathways modulated by silymarin and providing detailed experimental protocols for its study.

Core Mechanisms of Action

Silymarin exerts its hepatoprotective effects through a multi-pronged approach, targeting key pathological processes in liver disease. These core mechanisms include antioxidant defense, modulation of inflammatory pathways, inhibition of fibrosis, and stimulation of liver regeneration.

Antioxidant Effects

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the cell's ability to detoxify these reactive products, is a central driver of liver injury. Silymarin acts as a formidable antioxidant through several mechanisms:

-

Direct Radical Scavenging: Due to its phenolic nature, silymarin can directly scavenge free radicals and inhibit lipid peroxidation, thus protecting hepatocyte membranes from oxidative damage.[1][2]

-

Enhancement of Endogenous Antioxidant Systems: Silymarin upregulates the expression and activity of key antioxidant enzymes. A primary mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2) signaling pathway.[3][4] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1). In the presence of oxidative stress or activators like silymarin, Nrf2 dissociates from Keap1 and translocates to the nucleus. There, it binds to the Antioxidant Response Element (ARE) in the promoter regions of genes encoding antioxidant enzymes such as heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[4] This leads to an enhanced cellular defense against oxidative stress.

-

Preservation of Mitochondrial Function: Silymarin helps maintain mitochondrial integrity and function, a critical aspect of cellular health as mitochondria are a major source of ROS. It has been shown to preserve mitochondrial membrane potential and ATP production in hepatocytes under stress conditions.

Anti-inflammatory Effects

Chronic inflammation is a hallmark of progressive liver diseases. Silymarin exhibits significant anti-inflammatory properties by modulating key signaling pathways:

-

Inhibition of Nuclear Factor-kappa B (NF-κB) Signaling: The NF-κB pathway is a central regulator of inflammation. In response to pro-inflammatory stimuli, the inhibitor of κB (IκB) is degraded, allowing the NF-κB dimer (typically p50/p65) to translocate to the nucleus and induce the transcription of pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6), chemokines, and adhesion molecules. Silymarin has been shown to inhibit the degradation of IκBα, thereby preventing NF-κB nuclear translocation and subsequent pro-inflammatory gene expression.[2][3]

-

Modulation of STAT3 Signaling: The Signal Transducer and Activator of Transcription 3 (STAT3) is another key transcription factor involved in inflammatory responses and cell proliferation. Constitutive activation of STAT3 is observed in many liver diseases. Silibinin has been shown to directly inhibit the phosphorylation of STAT3 at Tyr705 and Ser727, preventing its dimerization, nuclear translocation, and transcriptional activity.[5][6][7]

Antifibrotic Effects

Liver fibrosis, the excessive accumulation of extracellular matrix (ECM) proteins, is a consequence of chronic liver injury and can progress to cirrhosis. Silymarin counteracts fibrosis through several mechanisms:

-

Inhibition of Hepatic Stellate Cell (HSC) Activation and Proliferation: HSCs are the primary cell type responsible for ECM production in the liver. Upon liver injury, quiescent HSCs undergo activation, transforming into proliferative, fibrogenic myofibroblasts. Silibinin has been shown to inhibit the proliferation and migration of activated HSCs.[8][9][10] It can induce cell cycle arrest by upregulating the expression of p27 and p53 while inhibiting the Akt signaling pathway.[11]

-

Downregulation of Profibrogenic Mediators: The Transforming Growth Factor-beta (TGF-β) signaling pathway is the most potent fibrogenic cytokine. TGF-β binds to its receptor, leading to the phosphorylation and activation of Smad2 and Smad3. These activated Smads then form a complex with Smad4, which translocates to the nucleus and induces the transcription of genes encoding ECM proteins, such as collagen type I (COL1A1). Silymarin has been shown to interfere with this pathway, reducing the expression of TGF-β1 and inhibiting the phosphorylation of Smad proteins.

Promotion of Liver Regeneration

Silymarin has been reported to promote the regeneration of hepatocytes, a crucial process for recovery from liver injury. It is thought to stimulate protein synthesis by increasing the activity of RNA polymerase I, which is involved in the synthesis of ribosomal RNA.[12] This enhanced protein synthesis capacity can aid in the repair and replacement of damaged liver cells.

Membrane Stabilization

Silymarin can stabilize the hepatocyte membrane, making it less susceptible to damage from toxins and free radicals. It alters the structure of the outer cell membrane, thereby preventing the entry of certain hepatotoxic substances.[13]

Signaling Pathways Modulated by Silymarin

The multifaceted actions of silymarin are a result of its ability to modulate several key intracellular signaling pathways. The following diagrams, generated using the DOT language, illustrate these complex interactions.

Nrf2-Mediated Antioxidant Response

Caption: Silymarin activates the Nrf2 antioxidant pathway.

Inhibition of NF-κB Pro-inflammatory Signaling

Caption: Silymarin inhibits the NF-κB inflammatory pathway.

Antifibrotic Effect via Inhibition of TGF-β/Smad Signaling

Caption: Silymarin inhibits the TGF-β/Smad fibrotic pathway.

Quantitative Data Summary

The following tables summarize quantitative data from various studies on the effects of silymarin on liver parameters.

Table 1: Effect of Silymarin on Liver Enzymes in NAFLD/NASH Patients

| Study | Intervention | Duration | Change in ALT (U/L) | Change in AST (U/L) |

| Hashemi et al. (2009)[1] | Silymarin 210 mg/day | 8 weeks | Silymarin: -52.9 ± 21.3Placebo: -32.3 ± 29 (p=0.026) | Silymarin: -32.3 ± 11.8Placebo: -16.3 ± 23.3 (p=0.038) |

| Meta-analysis (Cacciapuoti et al., 2017)[14] | Various dosages of silymarin | Varied | Mean Difference: -0.26 IU/mL (p=0.007) | Mean Difference: -0.53 IU/mL (p<0.001) |

| Meta-analysis (Zhong et al., 2017)[4] | Silymarin | Varied | Mean Difference: -17.12 U/L (p<0.004) | Mean Difference: -12.56 U/L (p<0.0001) |

ALT: Alanine Aminotransferase; AST: Aspartate Aminotransferase. Data are presented as mean change from baseline ± SD or as a weighted mean difference with 95% confidence intervals.

Table 2: Effect of Silibinin on Hepatic Stellate Cell (HSC) Proliferation

| Study | Cell Line | Silibinin Concentration (µM) | Inhibition of Proliferation (%) |

| Trappoliere et al. (2009)[15] | Human HSCs | 25 | Significant inhibition (p<0.001) |

| 50 | Significant inhibition (p<0.001) | ||

| Najm et al. (2016)[9] | LX-2 | 10 | Dose-dependent inhibition |

| 50 | Dose-dependent inhibition | ||

| 100 | Dose-dependent inhibition |

IC50 values for the inhibition of HSC proliferation by silibinin are not consistently reported across studies, but significant dose-dependent effects are observed.

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to investigate the hepatoprotective effects of silymarin.

Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Mice

This is a widely used model to study the antifibrotic effects of therapeutic agents.

Materials:

-

Male C57BL/6 mice (8-10 weeks old)

-

Carbon tetrachloride (CCl4)

-

Olive oil (or corn oil) as a vehicle

-

Silymarin (or silibinin)

-

Vehicle for silymarin (e.g., 0.5% carboxymethylcellulose)

-

Gavage needles

-

Syringes and needles for intraperitoneal injection

Procedure:

-

Animal Acclimatization: House the mice in a controlled environment (12-hour light/dark cycle, constant temperature and humidity) for at least one week before the experiment, with free access to food and water.

-

Group Allocation: Randomly divide the mice into at least three groups:

-

Control group: Receives vehicle for both CCl4 and silymarin.

-

CCl4 group: Receives CCl4 and the vehicle for silymarin.

-

CCl4 + Silymarin group: Receives CCl4 and silymarin.

-

-

Induction of Fibrosis: Prepare a solution of CCl4 in olive oil (e.g., 1:4 v/v). Administer CCl4 (e.g., 0.5-1 mL/kg body weight) via intraperitoneal (i.p.) injection twice a week for 4-8 weeks.[16][17][18] The control group receives an equivalent volume of olive oil i.p.

-

Silymarin Treatment: Prepare a suspension of silymarin in the chosen vehicle. Administer silymarin (e.g., 50-200 mg/kg body weight) daily via oral gavage, starting from the first day of CCl4 injection and continuing throughout the study period. The control and CCl4 groups receive the vehicle orally.

-

Sample Collection: At the end of the treatment period, euthanize the mice. Collect blood samples for serum analysis of liver enzymes (ALT, AST). Perfuse the liver with ice-cold saline and excise it. A portion of the liver can be fixed in 10% neutral buffered formalin for histological analysis (H&E and Masson's trichrome staining), and the remaining tissue can be snap-frozen in liquid nitrogen and stored at -80°C for molecular and biochemical analyses.

Assessment of Liver Fibrosis: Hydroxyproline Assay

Hydroxyproline is a major component of collagen, and its content in the liver is a quantitative measure of fibrosis.

Materials:

-

Frozen liver tissue

-

12 N Hydrochloric acid (HCl)

-

Chloramine-T solution

-

p-Dimethylaminobenzaldehyde (DMAB) solution

-

Hydroxyproline standard

-

Heating block or water bath

-

Spectrophotometer

Procedure:

-

Tissue Hydrolysis:

-

Neutralization and Dilution:

-

Cool the hydrolysate to room temperature.

-

Neutralize the sample with NaOH.

-

Dilute the neutralized sample with distilled water to a final volume.

-

-

Colorimetric Reaction:

-

Prepare a standard curve using known concentrations of hydroxyproline.

-

To an aliquot of the diluted sample or standard, add Chloramine-T solution and incubate at room temperature for 20 minutes.

-

Add DMAB solution and incubate at 60°C for 15-20 minutes to develop the color.

-

-

Measurement:

-

Cool the samples to room temperature.

-

Measure the absorbance at 550-560 nm using a spectrophotometer.

-

-

Calculation:

-

Calculate the hydroxyproline concentration in the samples using the standard curve.

-

Express the results as µg of hydroxyproline per mg of wet liver tissue.

-

Western Blot Analysis for Key Signaling Proteins

This technique is used to detect and quantify specific proteins in liver tissue lysates.

Materials:

-

Frozen liver tissue

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

Transfer buffer

-

PVDF or nitrocellulose membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies (e.g., anti-Nrf2, anti-NF-κB p65, anti-p-Smad3, anti-β-actin)

-

HRP-conjugated secondary antibodies

-

Enhanced chemiluminescence (ECL) substrate

-

Imaging system

Procedure:

-

Protein Extraction:

-

Homogenize the frozen liver tissue in ice-cold RIPA buffer.

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) at 4°C for 15-20 minutes.

-

Collect the supernatant containing the total protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a protein assay kit.

-

-

SDS-PAGE and Electrotransfer:

-

Denature an equal amount of protein from each sample by boiling in Laemmli buffer.

-

Separate the proteins by size using SDS-PAGE.

-

Transfer the separated proteins to a PVDF or nitrocellulose membrane.

-

-

Immunoblotting:

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.

-

Wash the membrane three times with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

-

Detection and Analysis:

Conclusion

Silymarin's hepatoprotective effects are underpinned by a complex interplay of molecular mechanisms. Its ability to combat oxidative stress through the activation of the Nrf2 pathway, suppress inflammation via inhibition of NF-κB and STAT3 signaling, and counteract fibrosis by modulating the TGF-β/Smad pathway highlights its potential as a therapeutic agent for a range of liver diseases. The detailed experimental protocols provided in this guide offer a framework for researchers to further investigate and validate the therapeutic efficacy of this promising natural compound. As our understanding of the intricate signaling networks within hepatocytes deepens, so too will our ability to harness the full therapeutic potential of silymarin for the prevention and treatment of liver pathologies.

References

- 1. Silymarin in treatment of non-alcoholic steatohepatitis: A randomized clinical trial - PMC [pmc.ncbi.nlm.nih.gov]

- 2. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: analysis of isolated hepatic stellate cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Effects of silymarin use on liver enzymes and metabolic factors in metabolic dysfunction-associated steatotic liver disease: a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Silibinin suppresses growth of human prostate carcinoma PC-3 orthotopic xenograft via activation of ERK1/2 and inhibition of STAT signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Silibinin and STAT3: A natural way of targeting transcription factors for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Silibinin Inhibits Proliferation and Migration of Human Hepatic Stellate LX-2 Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Novel Strategies Enhancing Bioavailability and Therapeutical Potential of Silibinin for Treatment of Liver Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Silibinin induces hepatic stellate cell cycle arrest via enhancing p53/p27 and inhibiting Akt downstream signaling protein expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. Silymarin suppresses hepatic stellate cell activation in a dietary rat model of non-alcoholic steatohepatitis: Analysis of isolated hepatic stellate cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Effect of silymarin on biochemical indicators in patients with liver disease: Systematic review with meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. Inhibitory effect of silymarin on CCl4-induced liver fibrosis by reducing Ly6Chi monocytes infiltration - PMC [pmc.ncbi.nlm.nih.gov]

- 17. CCl4-induced liver fibrosis model | SMC Laboratories Inc. [smccro-lab.com]

- 18. Biochemical study on Emodin and silymarin as a treatment for ccl4- induced hepatic fibrosis in mice. [bfszu.journals.ekb.eg]

- 19. assaygenie.com [assaygenie.com]

- 20. cellbiolabs.com [cellbiolabs.com]

- 21. resources.bio-techne.com [resources.bio-techne.com]

- 22. resources.amsbio.com [resources.amsbio.com]

- 23. academic.oup.com [academic.oup.com]

An In-depth Technical Guide on the Core Antioxidant Pathways of Silymarin

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the multifaceted antioxidant pathways of silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum). Renowned for its hepatoprotective effects, the therapeutic potential of silymarin is intrinsically linked to its potent antioxidant and cellular protective mechanisms.[1][2][3][4][5] This document elucidates these core pathways, offering detailed experimental protocols, quantitative data summaries, and visual representations of the key signaling cascades involved.

Direct Antioxidant Mechanisms

Silymarin and its primary active constituent, silybin, exert direct antioxidant effects through two principal mechanisms: free radical scavenging and metal chelation.[1][2][3]

The polyphenolic structure of silymarin's components, rich in hydroxyl groups, allows them to donate hydrogen atoms to neutralize a variety of reactive oxygen species (ROS) and reactive nitrogen species (RNS).[6][7] This direct scavenging activity is a crucial first line of defense against oxidative damage.[3]

Silymarin has demonstrated efficacy in scavenging superoxide anions (O₂•-), hydrogen peroxide (H₂O₂), hydroxyl radicals (•OH), peroxyl radicals (ROO•), and hypochlorous acid (HOCl).[6][8] However, its scavenging capacity varies for different radical species. For instance, silybin is a potent scavenger of HOCl but less effective against superoxide anions.[8]

Experimental Protocol: DPPH Radical Scavenging Assay

This widely used spectrophotometric assay quantifies the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Reagents and Equipment:

-

Silymarin extract or its isolated components (e.g., silybin, taxifolin).

-

DPPH solution (typically 0.1 mM in methanol or ethanol).

-

Methanol or ethanol.

-

Spectrophotometer capable of measuring absorbance at 517 nm.

-

Standard antioxidant (e.g., Trolox, ascorbic acid, BHA, BHT).[9][10]

-

96-well microplate or cuvettes.

-

-

Procedure:

-

Prepare a series of concentrations of the silymarin sample and the standard antioxidant in the chosen solvent.

-

In a microplate or cuvette, mix a defined volume of the sample (or standard) with the DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of the solution at 517 nm. A decrease in absorbance indicates scavenging of the DPPH radical.

-

A blank containing the solvent and DPPH solution is also measured.

-

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:

Where A_blank is the absorbance of the blank and A_sample is the absorbance of the sample. The IC50 value (the concentration of the antioxidant required to scavenge 50% of the DPPH radicals) is then determined by plotting the percentage of scavenging against the sample concentration.

Transition metals like iron (Fe) and copper (Cu) can catalyze the formation of highly reactive hydroxyl radicals via the Fenton and Haber-Weiss reactions. Silymarin components can chelate these metal ions, rendering them inactive and thereby preventing the initiation of oxidative chain reactions.[1][2][3] This mechanism is particularly relevant in conditions of iron overload. Some of the dehydroflavonolignans within silymarin, such as 2,3-dehydrosilybin and 2,3-dehydrosilychristin, have been shown to chelate zinc ions as well.[11][12]

Experimental Protocol: Ferrous Ion (Fe²⁺) Chelating Assay

This assay assesses the ability of a compound to chelate ferrous ions.

-

Reagents and Equipment:

-

Silymarin extract or its components.

-

Ferrous chloride (FeCl₂) solution (e.g., 2 mM).

-

Ferrozine solution (e.g., 5 mM).

-

Methanol or water.

-

Spectrophotometer capable of measuring absorbance at 562 nm.

-

-

Procedure:

-

Mix the silymarin sample with the FeCl₂ solution.

-

Initiate the reaction by adding the ferrozine solution. Ferrozine forms a stable, magenta-colored complex with Fe²⁺.

-

Shake the mixture vigorously and incubate at room temperature for a set time (e.g., 10 minutes).

-

Measure the absorbance at 562 nm. The presence of a chelating agent will disrupt the formation of the ferrozine-Fe²⁺ complex, leading to a decrease in absorbance.

-

-

Calculation: The percentage of ferrous ion chelating activity is calculated as:

Where A_control is the absorbance of the control (without the sample) and A_sample is the absorbance in the presence of the silymarin sample.

Indirect Antioxidant Mechanisms

Beyond direct molecular interactions, silymarin's antioxidant prowess lies in its ability to modulate endogenous antioxidant defense systems and signaling pathways.

Silymarin upregulates the expression and activity of key antioxidant enzymes, bolstering the cell's intrinsic capacity to neutralize ROS.[4][13][14] This includes:

-

Superoxide Dismutase (SOD): Catalyzes the dismutation of superoxide radicals into oxygen and hydrogen peroxide.

-

Catalase (CAT): Decomposes hydrogen peroxide into water and oxygen.

-

Glutathione Peroxidase (GPx): Reduces hydrogen peroxide and lipid hydroperoxides at the expense of glutathione.

Silymarin has been shown to restore the activities of these enzymes in various models of oxidative stress.[3][15]

Experimental Protocol: Superoxide Dismutase (SOD) Activity Assay

This assay is based on the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by superoxide radicals generated by a source (e.g., xanthine/xanthine oxidase system).

-

Reagents and Equipment:

-

Tissue homogenate or cell lysate containing SOD.

-

Xanthine solution.

-

Xanthine oxidase solution.

-

Nitroblue tetrazolium (NBT) solution.

-

Potassium phosphate buffer.

-

Spectrophotometer.

-

-

Procedure:

-

Prepare a reaction mixture containing the sample, xanthine, and NBT in the buffer.

-

Initiate the reaction by adding xanthine oxidase.

-

Incubate at a specific temperature for a defined time.

-

Measure the absorbance at a specific wavelength (e.g., 560 nm for formazan formation from NBT). The presence of SOD will inhibit the reduction of NBT, resulting in a lower absorbance.

-

-

Calculation: One unit of SOD activity is typically defined as the amount of enzyme required to inhibit the rate of NBT reduction by 50%. The activity is expressed as units per milligram of protein.

Glutathione, a tripeptide, is a critical non-enzymatic antioxidant. Silymarin enhances the intracellular levels of GSH by:

-

Increasing the availability of its precursor, cysteine. [5][16]

-

Upregulating the expression of enzymes involved in its synthesis and regeneration , such as glutamate-cysteine ligase and glutathione reductase.[17]

-

Inhibiting the depletion of GSH under conditions of oxidative stress.[16][17]

This maintenance of the GSH pool is a cornerstone of silymarin's cytoprotective effects.[16]

The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the antioxidant response.[18][19][20] Under basal conditions, Nrf2 is sequestered in the cytoplasm by Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation.

Oxidative stress or the presence of Nrf2 activators like silymarin disrupts the Nrf2-Keap1 interaction.[21] This allows Nrf2 to translocate to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of numerous antioxidant and cytoprotective genes, including those for SOD, CAT, GPx, and enzymes involved in glutathione metabolism.[3][20]

Silymarin can also reduce the cellular burden of oxidative stress at its source by inhibiting enzymes that generate ROS.[13] Key targets include:

-

NADPH Oxidases (NOX): A family of enzymes that are a major source of superoxide radicals.

-

Xanthine Oxidase: An enzyme that produces superoxide and hydrogen peroxide.

-

Monoamine Oxidase (MAO): Generates H₂O₂ during the oxidative deamination of monoamines.[8]

By suppressing the activity of these enzymes, silymarin provides a multi-pronged approach to cellular protection.[13]

There is a significant interplay between oxidative stress and inflammation. Silymarin modulates key inflammatory signaling pathways, most notably the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) pathway.[3][13] By inhibiting the activation of NF-κB, silymarin suppresses the production of pro-inflammatory cytokines and enzymes that can exacerbate oxidative stress.[13]

Quantitative Data Summary

The antioxidant capacity of silymarin and its components has been quantified in numerous studies. The following tables summarize key findings.

Table 1: In Vitro Radical Scavenging and Antioxidant Activity of Silymarin and its Components

| Assay | Compound/Extract | IC50 / EC50 / Activity | Reference |

| DPPH Radical Scavenging | Silymarin | IC50: 1.34 mg/ml | [22] |

| DPPH Radical Scavenging | Taxifolin | EC50: 32 µM | [6][23] |

| DPPH Radical Scavenging | Silybin A | EC50: 115-855 µM (range for various components) | [6][23] |

| DPPH Radical Scavenging | Silybin B | EC50: 115-855 µM (range for various components) | [6][23] |

| H₂O₂ Scavenging | Silymarin | IC50: 38 µM (as silybin) | [8] |

| NO Scavenging | Silymarin | IC50: 266 µM (as silybin) | [8] |

| HOCl Scavenging | Silybin | IC50: 7 µM | [8] |

| O₂⁻ Scavenging | Silybin | IC50: >200 µM | [8] |

| Lipid Peroxidation Inhibition | Silymarin (30 µg/mL) | 82.7% inhibition | [9] |

| Lipid Peroxidation Inhibition | BHA (30 µg/mL) | 83.3% inhibition | [9] |

| Lipid Peroxidation Inhibition | BHT (30 µg/mL) | 82.1% inhibition | [9] |

| Lipid Peroxidation Inhibition | α-tocopherol (30 µg/mL) | 68.1% inhibition | [9] |

Table 2: Effects of Silymarin on Antioxidant Enzyme Activity in Animal Models

| Model of Oxidative Stress | Animal Model | Silymarin Dose | Effect on Enzyme Activity | Reference |

| Thioacetamide-induced liver fibrosis | Rat | 50 mg/kg/BW | Significantly increased hepatic SOD, CAT, and GPx | [3] |

| Arsenic-induced toxicity | Rat | 50-75 mg/kg/BW | Maintained activity of antioxidant enzymes | [3] |

| Benzo(a)pyrene-induced toxicity | - | 5 mM | Restored antioxidant enzyme levels | [3] |

| H₂O₂-induced oxidative stress | Erythrocyte haemolysates | - | Reversed the reduction in SOD, CAT, GPx, GR, GST | [14] |

| Benzo(a)pyrene-induced toxicity | Erythrocyte haemolysates | - | Significantly reversed the decrease in SOD, CAT, GPx, GR, GST | [15] |

Conclusion

The antioxidant pathways of silymarin are complex and synergistic, involving both direct chemical interactions with reactive species and the modulation of the body's intrinsic defense mechanisms. Its ability to scavenge free radicals, chelate pro-oxidant metals, enhance the activity of antioxidant enzymes, maintain glutathione homeostasis, and activate the Nrf2 signaling pathway collectively contributes to its potent cytoprotective and therapeutic effects. This in-depth understanding of its mechanisms is crucial for researchers and drug development professionals seeking to harness the full potential of this natural compound in the prevention and treatment of diseases rooted in oxidative stress.

References

- 1. [PDF] Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives | Semantic Scholar [semanticscholar.org]

- 2. doaj.org [doaj.org]

- 3. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hepatoprotective effect of silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 7. tandfonline.com [tandfonline.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro antioxidant activity of silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. tandfonline.com [tandfonline.com]

- 11. researchgate.net [researchgate.net]

- 12. Silymarin Dehydroflavonolignans Chelate Zinc and Partially Inhibit Alcohol Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Antioxidant Mechanisms of Silymarin Powder in Cell Protection - Avans [avansnutri.com]

- 14. Silymarin protection against major reactive oxygen species released by environmental toxins: exogenous H2O2 exposure in erythrocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Protective effect of silymarin on erythrocyte haemolysate against benzo(a)pyrene and exogenous reactive oxygen species (H2O2) induced oxidative stress - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

- 18. semanticscholar.org [semanticscholar.org]

- 19. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. scispace.com [scispace.com]

- 23. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Effects of Silymarin on Various Cancer Cell Lines

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanisms of action of silymarin, a flavonoid complex from milk thistle (Silybum marianum), against various cancer cell lines. The document summarizes key quantitative data, details common experimental protocols, and visualizes the complex signaling pathways involved in silymarin's anticancer effects.

Introduction

Silymarin has been extensively studied for its chemopreventive and therapeutic potential against multiple cancers.[1] Its primary active constituent is silibinin.[2][3] The anticancer activities of silymarin are pleiotropic, targeting numerous hallmarks of cancer by modulating the balance between cell survival and apoptosis, inhibiting cell proliferation, and interfering with key signaling pathways.[1][4] This guide synthesizes findings from in vitro and in vivo studies to provide a detailed resource for the scientific community.

Effects on Cancer Cell Proliferation and Viability

Silymarin has been shown to inhibit the growth of a wide range of cancer cells in a dose- and time-dependent manner.[5] Its efficacy varies across different cell lines, as demonstrated by the half-maximal inhibitory concentration (IC50) values compiled from various studies.

Table 1: IC50 Values of Silymarin in Various Cancer Cell Lines

| Cancer Type | Cell Line(s) | IC50 Value (µg/mL) | Exposure Time | Reference |

| Hepatocellular Carcinoma | HepG2 | 58.46 µmol/L (~28 µg/mL) | 24 hours | [6] |

| Hepatocellular Carcinoma | Hep3B | 75.13 µmol/L (~36 µg/mL) | 24 hours | [6] |

| Burkitt's Lymphoma | Ramos | 100 µg/mL | 48 hours | [7] |

| Oral Squamous Carcinoma | KB | 555 µg/mL | 24 hours | [8] |

| Lung Adenocarcinoma | A549 | 511 µg/mL | 24 hours | [8] |

| General Cancer Cells | Various | 19 - 56.3 µg/mL | 24 hours | [9] |

Note: Conversion from µmol/L to µg/mL is approximated using the average molecular weight of silymarin (~482.44 g/mol ).

Induction of Apoptosis

A primary mechanism of silymarin's anticancer activity is the induction of apoptosis, or programmed cell death. It modulates key proteins in both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

In HepG2 hepatocellular carcinoma cells, treatment with 50 and 75 µg/mL of silymarin for 24 hours significantly increased the percentage of apoptotic cells.[10][11] This is achieved by altering the ratio of pro-apoptotic to anti-apoptotic proteins. Silymarin upregulates pro-apoptotic proteins like p53, Bax, and Bak while downregulating anti-apoptotic proteins such as Bcl-2 and Bcl-xL.[11][12] This shift disrupts the mitochondrial membrane potential, leading to the release of cytochrome c and the subsequent activation of caspases, the executioners of apoptosis.[4][10]

Furthermore, silymarin can enhance the extrinsic pathway by upregulating death receptors like Fas and their ligands (FasL), leading to the activation of caspase-8.[12]

References

- 1. Multitargeted therapy of cancer by silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of Silymarin in Cancer Treatment: Facts, Hypotheses, and Questions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Toward the definition of the mechanism of action of silymarin: activities related to cellular protection from toxic damage induced by chemotherapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. e-century.us [e-century.us]

- 7. Silymarin inhibits Toll-like receptor 8 gene expression and apoptosis in Ramos cancer cell line - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. einstein.elsevierpure.com [einstein.elsevierpure.com]

- 11. Silymarin inhibited proliferation and induced apoptosis in hepatic cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

The In Vivo Journey of Silymarin: A Technical Guide to its Bioavailability and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Silymarin, a complex of flavonolignans extracted from the seeds of milk thistle (Silybum marianum), has garnered significant scientific interest for its potential therapeutic effects, particularly its hepatoprotective properties. However, the clinical translation of these promising in vitro findings has been hampered by its notoriously low and variable oral bioavailability. This technical guide provides an in-depth exploration of the in vivo pharmacokinetics and metabolism of silymarin, offering a comprehensive resource for researchers and drug development professionals seeking to overcome its biopharmaceutical challenges.

The Challenge of Silymarin's Bioavailability

The oral bioavailability of silymarin is remarkably low, with estimates suggesting that only 20-50% of an oral dose is absorbed from the gastrointestinal tract.[1] This poor absorption is a multifactorial issue stemming from its low aqueous solubility, extensive phase II metabolism in the gut and liver, and rapid excretion into the bile and urine.[2][3] The primary and most active component of silymarin is silybin, which itself is a mixture of two diastereomers, silybin A and silybin B.[1] Consequently, most pharmacokinetic studies focus on the quantification of silybin and its metabolites as a proxy for silymarin's overall disposition.

Pharmacokinetic Profile of Silymarin in Vivo

In vivo studies in both animal models and humans have consistently demonstrated the rapid absorption and elimination of silymarin's components. Following oral administration, maximum plasma concentrations (Cmax) are typically reached within 2 to 4 hours.[1][4] However, the absolute plasma concentrations achieved are often low and fall short of the levels used in in vitro experiments, which may explain some of the discrepancies observed between preclinical and clinical outcomes.[5]

Quantitative Pharmacokinetic Data

The following tables summarize key pharmacokinetic parameters of silymarin (measured as silybin) from various in vivo studies. These data highlight the variability in bioavailability across different species, formulations, and the impact of bioavailability enhancers.

Table 1: Pharmacokinetic Parameters of Silymarin (as Silybin) in Rats

| Formulation | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Relative Bioavailability Increase | Reference |

| Plain Silymarin (Control) | 140 | 1.64 ± 0.15 | - | 5.69 ± 1.45 | - | [1] |

| Silymarin + Lysergol | 140 | - | - | - | 2.4-fold | [1] |

| Plain Silymarin | 200 | 6.7 | - | 77.1 | - | [4] |

| Silymarin Solid Dispersion | 50 | 1.19 ± 0.25 | - | 1.30 ± 0.07 | ~2.2-fold vs. premix | [6] |

| Silymarin Premix | 50 | 0.41 ± 0.08 | - | 0.59 ± 0.18 | - | [6] |

| Legalon® Capsule | 140 | 3.47 ± 0.20 | 1.1 | 22.75 ± 3.19 | - | [7] |

| SMEDDS | 140 | 24.79 ± 4.69 | 0.5 | 81.88 ± 12.86 | ~3.6-fold vs. Legalon® | [7] |

Table 2: Pharmacokinetic Parameters of Silymarin (as Silybin) in Humans

| Formulation | Dose (mg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Reference |

| Legalon® Capsule | 560 | 0.18 - 0.62 | - | - | [1][4] |

| Standardized Milk Thistle Extract | 175 | See original paper for individual flavonolignans | ~1-2 | See original paper | [8] |

| Standardized Milk Thistle Extract | 350 | See original paper for individual flavonolignans | ~1-2 | See original paper | [8] |

| Standardized Milk Thistle Extract | 525 | See original paper for individual flavonolignans | ~1-2 | See original paper | [8] |

| Silymarin Tablets | 200 | 1.9 ± 0.1 | 1.8 | 10.8 ± 0.4 | [7] |

| Silipide (Silybin-phosphatidylcholine complex) | 120 (silybin equivalents) | 0.298 | - | 0.881 | [7] |

| Normal Silymarin | 120 (silybin equivalents) | 0.102 | - | 0.257 | [7] |

Metabolism and Excretion: A Rapid Transformation

Upon absorption, silymarin undergoes extensive phase II metabolism, primarily through glucuronidation and sulfation in the intestinal cells and the liver.[3][8] This rapid conjugation is a major contributor to its low systemic bioavailability of the free, active compounds.[3] The resulting metabolites are then rapidly eliminated, with hepatobiliary excretion being the predominant route, leading to high concentrations of silybin in the bile—often 100 times higher than in the serum.[5] This extensive enterohepatic circulation, where conjugated metabolites are excreted in the bile, hydrolyzed by gut microbiota, and reabsorbed, is characterized by the appearance of a secondary peak in the plasma concentration-time curve.[1][5] Renal excretion of silybin is minimal, accounting for only 1-5% of the administered dose.[3][5]

The disposition of silymarin's flavonolignans is also stereoselective, with studies showing differences in the clearance of silybin A and silybin B, as well as isosilybin A and isosilybin B.[8]

Experimental Protocols for In Vivo Assessment

The evaluation of silymarin's bioavailability and metabolism in vivo necessitates robust and well-defined experimental protocols. A typical workflow for such a study is outlined below.

Caption: Experimental workflow for in vivo pharmacokinetic studies of silymarin.

Animal Models

Male and female rats, particularly Sprague-Dawley and Wistar strains, are commonly used for preclinical pharmacokinetic studies.[1][9][10] Pigs have also been utilized as a model due to their physiological similarities to humans.[6] For genotoxicity and other specific assessments, mice are employed.[11]

Dosing and Sample Collection

Silymarin formulations are typically administered orally via gavage.[1][6][10] Doses in animal studies can range from 50 mg/kg to 200 mg/kg.[6][9][10] Blood samples are collected at various time points through methods such as cannulation of the femoral artery to construct a plasma concentration-time profile.[9]

Bioanalytical Methods

High-Performance Liquid Chromatography (HPLC) coupled with UV or mass spectrometry (MS) detection is the gold standard for the quantification of silymarin components in biological matrices.[9][12][13]

-

Sample Preparation: A crucial step involves the extraction of the analytes from the plasma. This is often achieved through protein precipitation using organic solvents like acetonitrile, followed by centrifugation and filtration.[6][9]

-

Chromatographic Separation: Reversed-phase C18 columns are most commonly used for the separation of silymarin's various flavonolignans.[12] Gradient elution with a mobile phase consisting of an acidified aqueous solution (e.g., with formic acid) and an organic solvent (e.g., acetonitrile or methanol) is typically employed to achieve optimal separation.[12]

-

Quantification: The concentration of each component is determined by comparing its peak area to that of a calibration curve constructed using known concentrations of reference standards.[9]

Pharmacokinetic Analysis

Pharmacokinetic parameters such as Cmax, Tmax, and the area under the plasma concentration-time curve (AUC) are calculated using non-compartmental analysis of the plasma concentration-time data.[1][4][8]

Modulation of Signaling Pathways

Silymarin's therapeutic effects are attributed to its ability to modulate a multitude of cellular signaling pathways involved in inflammation, cell survival, proliferation, and apoptosis. Understanding these interactions is crucial for elucidating its mechanism of action.

Key Signaling Pathways Influenced by Silymarin

-

MAPK Pathway: Silymarin has been shown to regulate the Mitogen-Activated Protein Kinase (MAPK) signaling pathway. It can increase the expression of pro-apoptotic proteins like p-JNK while suppressing anti-apoptotic markers such as p-p38 and p-ERK1/2 in cancer cells.[14][15]

Caption: Silymarin's modulation of the MAPK signaling pathway.

-

JAK/STAT Pathway: The Janus kinase/signal transducer and activator of transcription (JAK/STAT) pathway, crucial for cell growth and proliferation, is another target of silymarin. It has been shown to inhibit this pathway by reducing the phosphorylation of JAK2 and STAT3, thereby promoting apoptosis in cancer cells.[16][17]

References

- 1. scielo.br [scielo.br]

- 2. altmedrev.com [altmedrev.com]

- 3. Systematic review of pharmacokinetics and potential pharmacokinetic interactions of flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scielo.br [scielo.br]

- 5. Metabolism, Transport and Drug–Drug Interactions of Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | In vitro Dissolution Testing and Pharmacokinetic Studies of Silymarin Solid Dispersion After Oral Administration to Healthy Pigs [frontiersin.org]

- 7. mdpi.com [mdpi.com]

- 8. An Assessment of Pharmacokinetics and Antioxidant Activity of Free Silymarin Flavonolignans in Healthy Volunteers: A Dose Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]

- 9. A Simple HPLC Method for the Quantitative Determination of Silybin in Rat Plasma: Application to a Comparative Pharmacokinetic Study on Commercial Silymarin Products - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis, characterization and hepatoprotective effect of silymarin phytosome nanoparticles on ethanol-induced hepatotoxicity in rats - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo anticlastogenic effect of silymarin from milk thistle Silybum marianum L - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Simple and Rapid HPLC Separation and Quantification of Flavonoid, Flavonolignans, and 2,3-Dehydroflavonolignans in Silymarin - PMC [pmc.ncbi.nlm.nih.gov]

- 13. asianpubs.org [asianpubs.org]

- 14. researchgate.net [researchgate.net]

- 15. spandidos-publications.com [spandidos-publications.com]

- 16. Silymarin: a promising modulator of apoptosis and survival signaling in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Silymarin induces multiple myeloma cell apoptosis by inhibiting the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

Silymarin's Interaction with Nuclear Receptors and Transcription Factors: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Silymarin, a complex mixture of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum), has a long history of use in traditional medicine for liver ailments. Its primary active constituent is silybin (also known as silibinin). Modern research has delved into the molecular mechanisms underlying silymarin's therapeutic effects, revealing its ability to modulate a variety of signaling pathways through interaction with nuclear receptors and transcription factors. These interactions are central to its antioxidant, anti-inflammatory, and anti-proliferative properties.

This technical guide provides a comprehensive overview of the current understanding of how silymarin and its components interact with key nuclear receptors and transcription factors, including the Farnesoid X Receptor (FXR), Nuclear factor erythroid 2-related factor 2 (Nrf2), Nuclear Factor-kappa B (NF-κB), and the Androgen Receptor (AR). The information is presented to be a valuable resource for researchers and professionals involved in drug discovery and development.

Farnesoid X Receptor (FXR)

FXR is a nuclear receptor primarily expressed in the liver, intestine, and kidneys, where it plays a pivotal role in regulating bile acid, lipid, and glucose homeostasis.

Interaction and Effects

Studies have identified silymarin and its major component, silybin, as agonists of FXR.[1][2][3] Molecular docking studies suggest that silybin A and silybin B can directly bind to the FXR ligand-binding pocket.[4] This activation of FXR by silybin has been shown to be dose-dependent.[2][5] The activation of FXR by silymarin contributes to its beneficial metabolic effects.[1] Interestingly, some research also suggests that silymarin can indirectly influence FXR signaling by reducing the levels of 7-keto-deoxycholic acid (7-KDCA), an FXR antagonist.[6]

Quantitative Data

| Compound | Assay Type | Cell Line | Effect | Concentration/Value | Reference |

| Silybin | Luciferase Reporter Assay | HEK293T | FXR Activation (dose-dependent) | 1.5, 3, 6, 12, 25, 50 µM | [2][5] |

| Silymarin | Luciferase Reporter Assay | HEK293T | FXR Activation | 10, 20, 40 µg/ml | [2][5] |

| Silybin A | Molecular Docking | - | Direct Binding to FXR | - | [4] |

| Silybin B | Molecular Docking | - | Direct Binding to FXR | - | [4] |

| Isosilybin A | - | - | Direct Interaction with FXR | - | [6] |

Signaling Pathway

Figure 1: Silymarin activates the FXR signaling pathway.

Experimental Protocols

FXR Luciferase Reporter Assay (HEK293T cells)

This assay measures the ability of a compound to activate FXR, leading to the expression of a reporter gene (luciferase).

Materials:

-

HEK293T cells

-

DMEM with 10% FBS and antibiotics

-

Expression plasmids: phFXR (human FXR), phRXR (human retinoid X receptor)

-

Reporter plasmid: EcRE-LUC (FXR-responsive element driving luciferase)

-

Control plasmid for transfection efficiency (e.g., Renilla luciferase vector)

-

Transfection reagent (e.g., Lipofectamine® 2000)

-

Silybin, Silymarin, and a known FXR agonist (e.g., GW4064)

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Seeding: Seed HEK293T cells in 24-well plates at a density that will result in 70-80% confluency at the time of transfection.

-

Transfection: Co-transfect the cells with the phFXR, phRXR, and EcRE-LUC plasmids, along with the control Renilla plasmid, using a suitable transfection reagent according to the manufacturer's instructions.

-

Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of silybin (e.g., 1.5-50 µM), silymarin (e.g., 10-40 µg/ml), a positive control (e.g., 10 µM GW4064), or vehicle control (DMSO).

-

Incubation: Incubate the cells for another 24 hours.

-

Luciferase Assay: Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer and a dual-luciferase assay kit.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to account for variations in transfection efficiency. Calculate the fold induction relative to the vehicle control.[2][5]

Nuclear factor erythroid 2-related factor 2 (Nrf2)

Nrf2 is a transcription factor that regulates the expression of a wide array of antioxidant and cytoprotective genes, playing a crucial role in the cellular defense against oxidative stress.

Interaction and Effects

Silymarin and its components are known activators of the Nrf2 signaling pathway.[3][7][8][9][10] This activation is thought to be a key mechanism behind silymarin's antioxidant and hepatoprotective effects. The proposed mechanism involves the disruption of the interaction between Nrf2 and its negative regulator, Kelch-like ECH-associated protein 1 (Keap1), leading to Nrf2 stabilization, nuclear translocation, and subsequent binding to the Antioxidant Response Element (ARE) in the promoter region of its target genes.[7] One of the components, 2,3-dehydrosilydianin, has been shown to cause accumulation of Nrf2 and induce Nrf2-mediated gene expression.[1]

Quantitative Data

| Compound | Assay Type | Cell Line | Effect | Concentration/Value | Reference |

| 2,3-dehydrosilydianin | Luciferase Reporter Assay | AREc32 | 1.3-fold increase in luciferase activity | 25 µM | [9] |

| 2,3-dehydrosilydianin | Luciferase Reporter Assay | AREc32 | 1.6-fold increase in luciferase activity | 50 µM | [9] |

Signaling Pathway

Figure 2: Silymarin activates the Nrf2 signaling pathway.

Experimental Protocols

Nrf2-ARE Luciferase Reporter Assay

This assay quantifies the activation of the Nrf2 pathway by measuring the expression of a luciferase reporter gene under the control of an Antioxidant Response Element (ARE).

Materials:

-

Hepa1c1c7 or other suitable cells

-

ARE-luciferase reporter plasmid

-

Control plasmid for transfection efficiency (e.g., Renilla luciferase vector)

-

Transfection reagent

-

Silymarin or its components

-

Known Nrf2 activator (e.g., sulforaphane) as a positive control

-

Dual-Luciferase® Reporter Assay System

-

Luminometer

Protocol:

-

Cell Culture and Transfection: Culture Hepa1c1c7 cells and transfect them with the ARE-luciferase reporter plasmid and a control plasmid.

-

Treatment: After 24 hours, treat the cells with various concentrations of silymarin, its components, a positive control, or vehicle control.

-

Incubation: Incubate for a specified period (e.g., 24 hours).

-

Luciferase Assay: Lyse the cells and measure firefly and Renilla luciferase activities.

-

Data Analysis: Normalize firefly luciferase activity to Renilla luciferase activity. Express the results as fold induction over the vehicle-treated control.[1]

Nuclear Factor-kappa B (NF-κB)

NF-κB is a crucial transcription factor that regulates genes involved in inflammation, immunity, and cell survival. Its constitutive activation is implicated in various inflammatory diseases and cancers.

Interaction and Effects

Silymarin and its constituents have been consistently shown to inhibit the activation of NF-κB.[2][7][11][12][13][14] This inhibition is a cornerstone of silymarin's anti-inflammatory properties. The mechanism of inhibition involves preventing the phosphorylation and subsequent degradation of IκBα, the inhibitory protein that sequesters NF-κB in the cytoplasm. By stabilizing IκBα, silymarin prevents the nuclear translocation of the p65 subunit of NF-κB, thereby blocking its transcriptional activity.[12]

Quantitative Data

While many studies demonstrate the inhibitory effect of silymarin on NF-κB activation, specific IC50 values for the direct inhibition of NF-κB binding or translocation are not consistently reported across the literature. The inhibitory concentrations often vary depending on the cell type and the stimulus used to activate NF-κB.

Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. promega.com [promega.com]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. Flavonolignan 2,3-dehydrosilydianin activates Nrf2 and upregulates NAD(P)H:quinone oxidoreductase 1 in Hepa1c1c7 cells - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. KoreaMed [koreamed.org]

- 13. Selective inhibition of NF-kappaB activation by the flavonoid hepatoprotector silymarin in HepG2. Evidence for different activating pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to the Free Radical Scavenging Properties of Silymarin

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth examination of the antioxidant and free radical scavenging properties of silymarin, a complex of flavonolignans extracted from the seeds of the milk thistle plant (Silybum marianum). Silymarin's primary active constituent is silybin, which exists as a mixture of silybin A and silybin B. For centuries, silymarin has been utilized in traditional medicine, particularly for liver ailments.[1][2][3] Modern research has focused on its potent antioxidant capabilities, which are central to its therapeutic effects. This guide details the mechanisms of action, presents quantitative data from key antioxidant assays, outlines experimental protocols, and visualizes the core pathways involved.

Mechanisms of Antioxidant Action

Silymarin exerts its antioxidant effects through a multi-faceted approach, involving both direct and indirect mechanisms to counteract oxidative stress. Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and reactive nitrogen species (RNS) and the biological system's ability to detoxify these reactive intermediates.[4][5]

Direct Scavenging and Inhibition:

-

Direct Free Radical Scavenging: The phenolic structure of silymarin's components, particularly the hydroxyl groups, allows them to donate hydrogen atoms to unstable free radicals, thereby neutralizing them.[6] It has been shown to be a strong scavenger of hypochlorous acid (HOCl) and hydroxyl radicals (OH·).[7] However, its direct scavenging of superoxide anions (O₂⁻) is less potent.[7] The rate constant of silybin with the OH radical is diffusion-controlled, indicating it is a powerful free radical scavenger.[7]

-

Inhibition of ROS-Producing Enzymes: Silymarin can inhibit enzymes responsible for generating free radicals, such as NADPH oxidase and xanthine oxidase, thus preventing the formation of ROS at their source.[8]

-

Metal Ion Chelation: By chelating transition metal ions like iron (Fe²⁺) and copper (Cu²⁺), silymarin prevents their participation in Fenton and Haber-Weiss reactions, which generate highly reactive hydroxyl radicals.[9][10]

Indirect and Cellular Mechanisms:

-

Activation of the Nrf2-Keap1 Pathway: A primary mechanism of silymarin's protective action is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2).[1][2][9] Under normal conditions, Nrf2 is bound to its inhibitor, Kelch-like ECH-associated protein 1 (Keap1). Silymarin components can disrupt this complex, allowing Nrf2 to translocate to the nucleus.[2][11] There, it binds to the Antioxidant Response Element (ARE), upregulating the expression of a suite of protective genes.[9]

-

Enhancement of Endogenous Antioxidant Defenses: Through Nrf2 activation, silymarin boosts the synthesis of endogenous antioxidant enzymes, including superoxide dismutase (SOD), catalase (CAT), and glutathione peroxidase (GPx).[10][12][13] It also increases the intracellular levels of glutathione (GSH), a critical non-enzymatic antioxidant.[10][12]

-

Anti-inflammatory Action: Silymarin can inhibit pro-inflammatory pathways, such as the NF-κB pathway, which is often linked to oxidative stress.[9][12] By reducing inflammation, it also reduces the associated production of ROS and RNS by immune cells.

Caption: Overview of Silymarin's Antioxidant Mechanisms.

Quantitative Data on Free Radical Scavenging Activity

The antioxidant efficacy of silymarin and its components has been quantified using various in vitro assays. The results are often expressed as IC₅₀ or EC₅₀ values, representing the concentration required to scavenge 50% of the radicals.

Table 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Activity

| Compound/Extract | IC₅₀ / EC₅₀ Value (µg/mL) | IC₅₀ / EC₅₀ Value (µM) | Reference |

| Silymarin (mixture) | 20.8 | ~43.1 (approx.) | [10][14] |

| Taxifolin | - | 32 | [4][5] |

| Silychristin | - | 115 | [4] |

| Silydianin | - | 134 | [4] |

| Silybin A | - | 280 | [4] |

| Silybin B | - | 282 | [4] |

| Isosilybin A | - | 855 | [4] |

| Isosilybin B | - | 813 | [4] |

| BHA (Reference) | 6.1 | - | [14] |

| BHT (Reference) | 10.3 | - | [14] |

Note: Molar concentrations are approximate for the silymarin mixture due to its variable composition. Taxifolin demonstrates significantly higher activity compared to other components in this assay.[4][5]

Table 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Activity

| Compound/Extract | IC₅₀ / EC₅₀ Value (µg/mL) | Reference |

| Silymarin | 8.62 | [14] |

| BHA (Reference) | 7.50 | [14] |

| BHT (Reference) | 8.43 | [14] |

| Trolox (Reference) | 4.19 | [14] |

Table 3: Other In Vitro Antioxidant Activities

| Assay | Activity of Silymarin | Reference |

| Superoxide Anion Scavenging | 40.2% inhibition at 30 µg/mL | [14] |

| Hydrogen Peroxide Scavenging | IC₅₀ of 38 µM for silybin | [7][9] |

| Lipid Peroxidation Inhibition | 82.7% inhibition at 30 µg/mL | [14][15] |

| Ferrous Ion (Fe²⁺) Chelating | Effective, concentration-dependent | [14][15] |

Activation of the Nrf2 Signaling Pathway

The activation of the Nrf2 pathway is a cornerstone of silymarin's indirect antioxidant effect. This pathway is a master regulator of the cellular antioxidant response.

Caption: Silymarin-mediated activation of the Nrf2 pathway.

Silymarin components, such as silybin A, are predicted to bind to Keap1, inducing a conformational change that releases Nrf2.[11] The liberated Nrf2 then moves into the nucleus, binds to the ARE promoter region of DNA, and initiates the transcription of various phase II detoxifying and antioxidant enzymes.[9] This mechanism elevates the cell's intrinsic capacity to neutralize ROS and protect against oxidative damage.

Experimental Protocols

Detailed and standardized protocols are crucial for the accurate assessment of antioxidant activity. Below are methodologies for two widely used assays.

4.1 DPPH Radical Scavenging Assay

This spectrophotometric assay measures the ability of an antioxidant to donate a hydrogen atom or electron to the stable DPPH radical, causing a color change from purple to yellow.

-

Principle: The reduction of the DPPH radical is monitored by the decrease in its absorbance at approximately 517 nm.

-

Reagents and Equipment:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) solution (e.g., 0.1 mM in methanol or ethanol).

-

Silymarin/component stock solution and serial dilutions.

-

Reference antioxidants (e.g., Ascorbic acid, Trolox, BHA).

-

Methanol or ethanol (analytical grade).

-

UV-Vis Spectrophotometer or microplate reader.

-

96-well plates or cuvettes.

-

-

Procedure:

-

Prepare a working solution of DPPH in methanol or ethanol. The absorbance should be adjusted to a specific value (e.g., ~1.0) at 517 nm.

-

Add a small volume (e.g., 50 µL) of various concentrations of the silymarin sample solution to a 96-well plate or cuvette.[16]

-

Add a larger volume (e.g., 1.95 mL for cuvettes or 150 µL for plates) of the DPPH working solution to each well/cuvette.[16][17]

-

Prepare a control sample containing only the solvent and the DPPH solution.

-

Prepare a blank for each sample concentration containing the sample and solvent (without DPPH) to correct for any color from the sample itself.

-

Incubate the mixture in the dark at room temperature for a defined period (e.g., 30 to 90 minutes).[16][17][18]

-

Measure the absorbance of all samples at 517 nm.

-

Calculate the percentage of scavenging activity using the formula:

-

% Scavenging = [(A_control - A_sample) / A_control] * 100

-

-

Plot the percentage of scavenging against the sample concentration and determine the IC₅₀ value from the curve.

-

4.2 ABTS Radical Cation Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•⁺), a blue/green chromophore. The reduction of ABTS•⁺ to its colorless neutral form is monitored spectrophotometrically.

-

Principle: The decolorization of the ABTS•⁺ solution, measured by the decrease in absorbance at approximately 734 nm, is proportional to the antioxidant concentration.

-

Reagents and Equipment:

-

ABTS solution (e.g., 7 mM).

-

Potassium persulfate solution (e.g., 2.45 mM).

-

Silymarin/component stock solution and serial dilutions.

-

Reference antioxidants (e.g., Trolox).

-

Ethanol or phosphate-buffered saline (PBS).

-

UV-Vis Spectrophotometer or microplate reader.

-

-

Procedure:

-

Prepare the ABTS•⁺ stock solution by mixing equal volumes of ABTS and potassium persulfate solutions.

-

Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.[19]

-

Before use, dilute the ABTS•⁺ stock solution with the appropriate solvent (e.g., ethanol) to an absorbance of 0.70 ± 0.02 at 734 nm.[14]

-

Add a small volume (e.g., 10-30 µL) of the silymarin sample solution at various concentrations to a cuvette or plate well.

-

Add a larger volume (e.g., 1 mL) of the diluted ABTS•⁺ working solution.[14]

-

Incubate the mixture at room temperature for a specific time (e.g., 6-30 minutes).[14][20]

-

Measure the absorbance at 734 nm.

-

Calculate the percentage of scavenging activity using the same formula as for the DPPH assay.

-

Determine the IC₅₀ value or express the results in Trolox Equivalents (TEAC).

-

Caption: General Workflow for In Vitro Antioxidant Assays.

Conclusion

Silymarin demonstrates robust free radical scavenging and antioxidant properties through a combination of direct and indirect mechanisms. Its ability to directly neutralize a variety of reactive oxygen species is complemented by its significant impact on cellular antioxidant defenses, primarily through the activation of the Nrf2 signaling pathway.[2][9] The quantitative data consistently show its efficacy in multiple in vitro models, with certain components like taxifolin exhibiting exceptional activity.[4][5] For drug development professionals and researchers, silymarin represents a compelling natural product with a well-defined mechanistic basis for mitigating oxidative stress, a key pathological factor in numerous chronic diseases. Further investigation, particularly through well-controlled clinical trials, will continue to elucidate its full therapeutic potential.[21]

References

- 1. [PDF] Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications | Semantic Scholar [semanticscholar.org]

- 2. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications [ouci.dntb.gov.ua]

- 3. Flavolignans from Silymarin as Nrf2 Bioactivators and Their Therapeutic Applications - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Free Radical Scavenging and Antioxidant Activities of Silymarin Components - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. Silymarin as a Natural Antioxidant: An Overview of the Current Evidence and Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis of Nrf2 activation by flavonolignans from silymarin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. “Silymarin”, a Promising Pharmacological Agent for Treatment of Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biomedres.info [biomedres.info]

- 14. tandfonline.com [tandfonline.com]